REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.C(N(CC)CC)C.[Cl:19][CH2:20][CH2:21][CH2:22][C:23](Cl)=[O:24]>O1CCCC1>[Cl:19][CH2:20][CH2:21][CH2:22][C:23]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2)=[O:24]
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the solids (triethylamine hydrochloride) were washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated by vacuum distillation, (≃15 mm Hg),
|
Type
|
FILTRATION
|
Details
|
filtered over alumina in methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)NC=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |